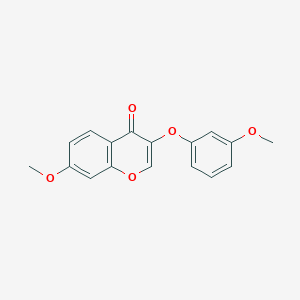

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(3-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-19-11-4-3-5-13(8-11)22-16-10-21-15-9-12(20-2)6-7-14(15)17(16)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDGTKVHGHGCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-methoxychromen-4-one with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Scientific Research Applications

7-Methoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a chemical building block used in synthesizing complex molecules and studying reaction mechanisms. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and explored for potential therapeutic effects, particularly in drug discovery and development. In material science, it is applied in developing new materials with specific properties.

Case Studies

Case studies have highlighted the efficacy of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate:

- Breast Cancer Study: Treatment with the compound led to a significant reduction in tumor volume in xenograft models of breast cancer.

- Inflammation Model: Administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum samples in an animal model of arthritis.

Other Chromen-4-one Derivatives

Other studies of chromen-4-one derivatives have shown potential in treating diseases:

- A study of a series of 2-phenoxychromones found that some derivatives had a great impact on the amount of lipid droplets in Huh7 cells, suggesting the potential to treat NAFLD or NASH . One compound, 7e , reduced the accumulation of lipid droplets by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) to facilitate the catabolism of fat .

- A novel series of 3-benzylidene-4-chromanones were synthesized and tested in vitro against human cancer cell lines, with the goal of finding new anticancer agents with high efficacy, low toxicity, and minimum side effects .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: The compound may influence various cellular pathways, such as those involved in oxidative stress, inflammation, and cell proliferation.

The exact mechanism of action depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 7-Methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (): Differs by a 3,4-dimethoxyphenyl group instead of a 3-methoxyphenoxy moiety. Found in Eucalyptus camaldulensis extracts, this compound demonstrated antiproliferative activity against MCF-7 breast cancer cells, suggesting that increased methoxy substitution enhances lipophilicity and cellular uptake . Key difference: Additional methoxy group at position 4 of the phenyl ring.

- 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one (): Features a hydroxy group at position 5 and a 4-methoxyphenyl group. Selected for experimental validation in venous disease treatment due to improved solubility from the hydroxyl group, balancing its metabolic stability .

- 7-Fluoro-2-(4-methoxyphenoxy)chromen-4-one (9d, ): Substituted with fluorine at position 7 and a phenoxy group at position 2. Key difference: Halogen substitution (F) increases metabolic resistance compared to methoxy.

Functional Group Modifications

Glycosylated Derivatives

- 5,8-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-(glycosyloxy)chromen-4-one (Compound 4, ): A glycosylated flavonol isolated from Atraphaxis pyrifolia. The sugar moiety enhances water solubility but reduces membrane permeability compared to non-glycosylated analogs like the target compound . Key difference: Glycosylation alters absorption and distribution profiles.

Data Table: Structural and Functional Comparison

Biological Activity

7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromen-4-one backbone with methoxy and phenoxy substituents, which significantly influence its chemical behavior and biological properties. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory properties .

- Cell Signaling Pathways : It influences cellular pathways related to oxidative stress, inflammation, and cell proliferation .

- Lipid Metabolism : Research indicates that this compound can reduce lipid accumulation in hepatocytes by enhancing fat catabolism through the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) .

Antioxidant Properties

As a flavonoid, this compound exhibits significant antioxidant activity, which is crucial for protecting cells against oxidative damage. This property is particularly relevant in the context of chronic diseases linked to oxidative stress.

Anti-inflammatory Effects

The compound's ability to inhibit COX and LOX pathways underlines its potential as an anti-inflammatory agent. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production .

Lipid Lowering Effects

In a study involving Huh7 cells treated with oleic acid, this compound showed an IC50 value of 32.2 ± 2.1 μM against lipid accumulation without significant cytotoxicity (CC50 > 100 μM). This suggests its potential use in managing non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) .

Study on Hepatocytes

A pivotal study evaluated the protective effects of this compound against lipid droplet formation in oleic acid-treated Huh7 cells. Key findings include:

| Parameter | Result |

|---|---|

| IC50 (lipid accumulation) | 32.2 ± 2.1 μM |

| CC50 (cytotoxicity) | >100 μM |

| Mechanism | Upregulation of PGC1α and CPT1 expression |

This study highlights the compound's role in enhancing mitochondrial biogenesis and fatty acid oxidation, thereby mitigating lipid accumulation in hepatocytes .

Comparative Analysis with Other Flavonoids

In comparison to other flavonoids, this compound exhibits superior activity in lipid metabolism modulation while maintaining lower toxicity levels. This positions it as a promising candidate for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.